PF-06767832
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-06767832 是一种合成有机化合物,以其作为 M1 毒蕈碱乙酰胆碱受体正向变构调节剂的作用而闻名。 该化合物因其潜在的治疗应用而被广泛研究,特别是在神经科学领域 .
准备方法
PF-06767832 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括:
- 吡啶核的形成。
- 噻唑和苯基的引入。
- 偶联反应以连接吡啶-2-甲酰胺部分。
- 最终纯化以获得高纯度产品 .
化学反应分析
PF-06767832 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可以用来修饰官能团,例如将酰胺基还原为胺。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
PF-06767832 具有广泛的科学研究应用:
化学: 用作研究变构调节和受体-配体相互作用的模型化合物。
生物学: 研究其对细胞信号通路和受体活性的影响。
医学: 探索其在治疗阿尔茨海默病和精神分裂症等神经系统疾病方面的潜在治疗应用。
作用机制
PF-06767832 通过与 M1 毒蕈碱乙酰胆碱受体结合发挥作用,增强受体对乙酰胆碱的反应。 这种正向变构调节导致受体活性增强,这会影响认知功能和记忆中涉及的各种信号通路 .
相似化合物的比较
PF-06767832 与其他类似化合物相比具有独特之处,因为它作为 M1 毒蕈碱乙酰胆碱受体正向变构调节剂具有高度选择性和效力。类似化合物包括:
PF-06424439: 另一种具有不同药代动力学特性的 M1 受体调节剂。
PF-06827443: 一种具有类似受体活性但化学结构不同的化合物。
PF-03882845: 以其对其他毒蕈碱受体的作用而闻名,提供更广泛的活性 .
这些比较突出了 this compound 在其选择性和潜在治疗应用方面的独特性。
生物活性
PF-06767832 is a synthetic compound classified as a positive allosteric modulator (PAM) selective for the M1 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and safety profile based on diverse research findings.
This compound operates primarily as a PAM of the M1 receptor, enhancing the receptor's response to endogenous acetylcholine without directly activating the receptor itself. This selectivity is crucial, as excessive activation can lead to adverse effects such as seizures. The compound exhibits approximately 180-fold selectivity for M1 over M2–5 receptors, minimizing off-target effects .
Key Findings on Mechanism
- Calcium Mobilization : In vitro studies using CHO cells expressing M1 receptors demonstrated that this compound can mobilize intracellular calcium (Ca²⁺) in a concentration-dependent manner, with an effective concentration (EC50) of approximately 60 nM at low concentrations .
- Electrophysiological Studies : Electrophysiological assays revealed that this compound enhances synaptic transmission in the prefrontal cortex, which is critical for cognitive functions .
Efficacy in Preclinical Models
This compound has been evaluated in various animal models to assess its cognitive-enhancing properties and behavioral effects.
Behavioral Studies
- Morris Water Maze : In this spatial learning task, this compound reversed scopolamine-induced memory deficits, indicating its potential to improve cognitive function .
- Locomotor Activity : The compound was shown to ameliorate amphetamine-stimulated locomotor activity in rodents, suggesting a modulation of dopaminergic pathways alongside cholinergic enhancement .
Safety Profile and Adverse Effects
Despite its promising efficacy, this compound has been associated with several adverse effects at higher concentrations. These include gastrointestinal disturbances and generalized convulsions, particularly when intrinsic agonist activity is triggered due to elevated doses .
Dose-Response Relationship
The relationship between dosage and adverse effects is critical:
- At low concentrations (e.g., 10 mg/kg), this compound acts primarily as a PAM without significant side effects.
- Higher doses lead to intrinsic agonist activity, resulting in severe cholinergic side effects .
Summary of Research Findings
The following table summarizes key research findings related to this compound:
Case Studies and Clinical Implications
While this compound is still under investigation, its pharmacological profile suggests significant potential for clinical applications. The development of derivatives like PF-068274430 aims to reduce intrinsic agonist activity while maintaining efficacy, highlighting ongoing efforts to optimize this compound for therapeutic use.
属性
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。